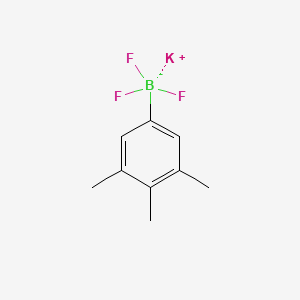![molecular formula C12H16N2O2S B13463263 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[211]hexan-4-amine is a compound that belongs to the class of bicyclic amines This compound features a unique bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine typically involves a [2 + 2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a mercury lamp or visible light is used to drive the reaction . The starting materials often include 1,5-dienes, which undergo cycloaddition to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment and conditions to ensure efficient and safe production. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere for aromatic rings
Biology: Investigated for its potential as a pharmacophore in drug discovery
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The strained bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share the same bicyclic scaffold but may have different substituents
Bicyclo[1.1.1]pentanes: These compounds have a similar strained ring system but with a different ring size
Cubanes: These compounds have a cubic structure and are used as bioisosteres for aromatic rings
Uniqueness
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine is unique due to its specific substitution pattern and the presence of the sulfonyl group. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C12H16N2O2S/c1-9-2-4-11(5-3-9)17(15,16)14-8-12(13)6-10(14)7-12/h2-5,10H,6-8,13H2,1H3 |
InChI Key |
WAPJNGBSNIZMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
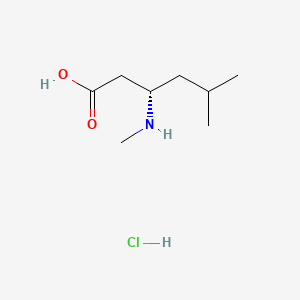
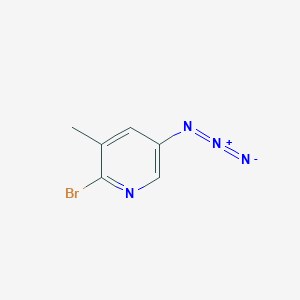
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)
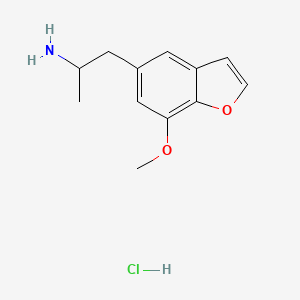
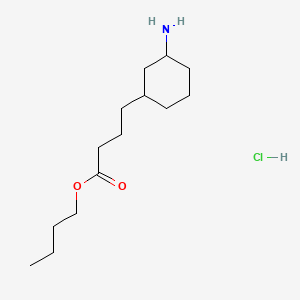

amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)
